7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine
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Overview
Description
7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities
Preparation Methods
The synthesis of 7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound has shown promise as an inhibitor of specific enzymes and proteins, making it a potential candidate for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of the Werner (WRN) helicase, a protein involved in DNA repair and replication . By inhibiting WRN helicase, the compound can induce DNA damage and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with similar applications in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
Compared to these compounds, this compound is unique due to its trifluoroethyl group, which enhances its metabolic stability and bioavailability. This structural feature may contribute to its improved pharmacokinetic properties and therapeutic potential.
Properties
IUPAC Name |
7-fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-6-1-2-7-8(3-6)16-5-17-9(7)15-4-10(12,13)14/h1-3,5H,4H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOGYWXBHBWWSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN=C2NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.